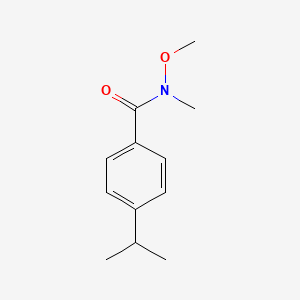

4-isopropyl-N-methoxy-N-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-4-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)10-5-7-11(8-6-10)12(14)13(3)15-4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDPFGXKGPRHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights and Reaction Pathways of 4 Isopropyl N Methoxy N Methylbenzamide Analogues

Fundamental Reaction Mechanisms of N-Methoxy-N-methylamides

N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, are a versatile class of compounds in organic synthesis. orientjchem.orgorientjchem.org Their unique reactivity profile, particularly in the synthesis of ketones and aldehydes, stems from the electronic properties conferred by the N-methoxy-N-methyl group. wikipedia.orgsemanticscholar.org This group facilitates controlled reactions with potent nucleophiles, such as organometallic reagents, by preventing the common issue of over-addition that affects other carboxylic acid derivatives. mychemblog.com The analogue, 4-isopropyl-N-methoxy-N-methylbenzamide, follows these fundamental reaction pathways.

Nucleophilic Addition and Tetrahedral Intermediate Formationwikipedia.org

The cornerstone of Weinreb-Nahm amide reactivity is the nucleophilic addition to the carbonyl carbon. orientjchem.org When treated with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) species, the nucleophilic carbon attacks the electrophilic carbonyl carbon. wisc.edupsu.edu This process breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, resulting in the formation of a tetrahedral intermediate. nih.govwikipedia.org This initial adduct is central to the controlled nature of the reaction. mychemblog.com

The remarkable stability of the tetrahedral intermediate formed from a Weinreb-Nahm amide is the key to its synthetic utility. tandfonline.com This stability is attributed to the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the newly formed anionic oxygen and the oxygen of the N-methoxy group. wikipedia.orgwikipedia.org This creates a stable, five-membered chelate ring. orientjchem.orgmychemblog.com This chelated intermediate is significantly more stable than the intermediates formed from reactions with esters or acid chlorides, and it remains intact at low temperatures, awaiting hydrolytic workup. wikipedia.org Quantum mechanical calculations have confirmed that this tetrahedral adduct is formed readily and possesses considerable stability. wikipedia.org

| Feature | Weinreb-Nahm Amide Intermediate | Ester Intermediate |

| Structure | Stable, five-membered chelate ring | Unstabilized tetrahedral intermediate |

| Key Stabilizing Factor | Chelation by both carbonyl and methoxy (B1213986) oxygens | No chelation |

| Fate at Low Temp | Stable until aqueous workup | Tends to collapse by eliminating the alkoxy group |

| Consequence | Prevents over-addition | Prone to over-addition |

This table compares the tetrahedral intermediates formed during nucleophilic addition to Weinreb-Nahm amides and esters.

The primary advantage of using N-methoxy-N-methylamides is the prevention of over-addition. wikipedia.org In reactions with other carboxylic acid derivatives, such as esters, the initially formed tetrahedral intermediate can collapse, eliminating the leaving group (e.g., an alkoxide) to form a ketone. This newly formed ketone is often more reactive than the starting material and can be attacked by a second equivalent of the organometallic reagent, leading to the formation of a tertiary alcohol. orientjchem.orgmychemblog.com

The chelated tetrahedral intermediate of a Weinreb-Nahm amide, however, does not collapse in this manner. nih.gov It is stable enough to persist in the reaction mixture until an acidic aqueous workup is performed. youtube.com During workup, the chelate is protonated and subsequently breaks down to release the desired ketone and a salt of N,O-dimethylhydroxylamine. wikipedia.orgtandfonline.com Because the ketone is only formed during the workup step, in the absence of the highly reactive organometallic reagent, the unwanted second addition is effectively avoided. orientjchem.orgwisc.edu A similar controlled reaction occurs when using reducing agents like lithium aluminum hydride, which allows for the synthesis of aldehydes without over-reduction to alcohols. wikipedia.orgyoutube.com

Hydrolysis Pathways of N-Methoxy-N-methylbenzamideswisc.edunih.gov

Like other amides, N-methoxy-N-methylbenzamides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. chemistrysteps.commasterorganicchemistry.com However, amides are generally the least reactive of the carboxylic acid derivatives due to resonance stabilization, meaning these reactions often require harsh conditions such as strong acids or bases and prolonged heating. chemistrysteps.commasterorganicchemistry.com

The acid-catalyzed hydrolysis of an N-methoxy-N-methylbenzamide proceeds through a mechanism common to other amides. youtube.com

Mechanism Steps:

Protonation: The first step involves the protonation of the carbonyl oxygen by a strong acid (e.g., H₃O⁺). This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the N-methoxy-N-methylamino group into a better leaving group.

Elimination: The lone pair of electrons on the hydroxyl oxygen reforms the carbonyl double bond, leading to the elimination of the protonated N,O-dimethylhydroxylamine as the leaving group.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen by water or another base to yield the final carboxylic acid product and regenerate the acid catalyst. youtube.com

Base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), on the carbonyl carbon. youtube.com

Mechanism Steps:

Nucleophilic Attack: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen atom. chemistrysteps.comyoutube.com

Elimination: In a subsequent, often rate-limiting and unfavorable step, the tetrahedral intermediate collapses. It reforms the carbonyl double bond and eliminates the N-methoxy-N-methylamide anion (⁻N(OCH₃)CH₃), which is a very poor leaving group. chemistrysteps.comresearchgate.net

Acid-Base Reaction: The eliminated amide anion is a very strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step drives the equilibrium towards the products, forming a carboxylate salt and neutral N,O-dimethylhydroxylamine. chemistrysteps.comyoutube.com

Protonation: An acidic workup is required in a final, separate step to protonate the carboxylate salt and yield the neutral carboxylic acid. youtube.com

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Acid (e.g., H₃O⁺) | Base (e.g., NaOH) |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH⁻ |

| Leaving Group | Protonated N,O-dimethylhydroxylamine | N-methoxy-N-methylamide anion |

| Driving Force | Formation of a good leaving group | Irreversible deprotonation of carboxylic acid |

| Final Product (before workup) | Carboxylic acid | Carboxylate salt |

This table provides a comparative summary of the acid- and base-catalyzed hydrolysis mechanisms for N-methoxy-N-methylamides.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and mechanism of chemical transformations involving this compound and its analogues. These considerations are crucial for optimizing reaction conditions and understanding the underlying principles that govern their reactivity.

Rate-Determining Steps in Key Transformations

Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate reaction pathways for similar amide systems. rsc.orgresearchgate.net These studies often calculate the potential energy surface of the reaction, identifying transition states and intermediates. For example, in the formation of N-(carbamoylcarbamothioyl)benzamide, DFT calculations identified the initial nucleophilic attack as proceeding through a high-energy transition state, indicating it as the rate-determining step. researchgate.net While specific studies on this compound are not prevalent, it is reasonable to infer that transformations at the carbonyl group would follow similar mechanistic principles, with the formation of the tetrahedral intermediate being a likely RDS.

Influence of Substituents on Reaction Rates

Substituents on the aromatic ring of benzamide (B126) analogues can significantly influence reaction rates through a combination of electronic and steric effects. libretexts.orgstpeters.co.in These effects alter the electron density at the reaction center and can stabilize or destabilize intermediates and transition states.

Electronic Effects: Electron-donating groups (EDGs) on the benzene (B151609) ring, such as alkoxy or alkyl groups, increase the electron density on the carbonyl carbon. This makes the carbonyl carbon less electrophilic and generally slows down the rate of nucleophilic attack. libretexts.org Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. The Hammett equation is often used to quantify these electronic effects on reaction rates. researchgate.net In the case of this compound, the isopropyl group at the para position is a weak electron-donating group, which would be expected to slightly decrease the rate of nucleophilic acyl substitution compared to unsubstituted N-methoxy-N-methylbenzamide.

Steric Effects: The size of substituents can also impact reaction rates. Bulky substituents near the reaction center can hinder the approach of a nucleophile, a phenomenon known as steric hindrance. youtube.com While the isopropyl group in the para position of this compound is distant from the amide functionality and thus exerts minimal direct steric hindrance on the carbonyl carbon, substituents in the ortho position would have a much more pronounced steric effect. youtube.com

The following interactive table summarizes the expected qualitative effects of various substituents on the rate of a hypothetical nucleophilic acyl substitution reaction of N-methoxy-N-methylbenzamide analogues.

| Substituent at para-position | Electronic Effect | Expected Impact on Reaction Rate |

| -NO₂ | Electron-withdrawing | Increase |

| -CN | Electron-withdrawing | Increase |

| -H | Neutral | Reference |

| -CH₃ | Electron-donating | Decrease |

| -OCH₃ | Electron-donating | Decrease |

| -C(CH₃)₂ | Electron-donating | Slight Decrease |

Mechanistic Studies of Isopropyl Group Participation

The isopropyl group at the para position of this compound can influence reaction mechanisms through both steric and electronic effects, albeit to a lesser extent than ortho substituents.

Steric and Electronic Effects of the Isopropyl Substituent

Electronic Effects: The isopropyl group is an alkyl group and thus acts as a weak electron-donating group through an inductive effect. libretexts.org This electron donation slightly increases the electron density of the benzene ring and the carbonyl group. This effect can influence the reactivity of the aromatic ring in electrophilic substitution reactions, making the ring more activated towards electrophiles. libretexts.org For reactions at the amide carbonyl, this electron-donating nature slightly deactivates the carbonyl group towards nucleophilic attack.

The following table provides a qualitative comparison of the steric and electronic effects of the isopropyl group in different positions on a benzamide ring.

| Substituent Position | Steric Hindrance at Carbonyl | Electronic Effect at Carbonyl |

| ortho | High | Moderate |

| meta | Low | Weak |

| para | Very Low | Weak |

Computational Elucidation of Reaction Coordinates

Computational chemistry provides powerful tools for elucidating the detailed reaction coordinates of chemical transformations. rsc.org Methods like Density Functional Theory (DFT) can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net For a reaction involving an analogue of this compound, a computational study would typically involve:

Geometry Optimization: The three-dimensional structures of all species involved in the reaction are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or saddle points (transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the transition state indeed links the intended species. rsc.org

Advanced Mechanistic Investigations

Further understanding of the reaction mechanisms of this compound analogues can be achieved through advanced experimental and computational techniques. Isotope labeling studies, for instance, can be used to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms. Kinetic Isotope Effect (KIE) studies can help to identify the rate-determining step and the nature of the transition state by observing changes in reaction rates upon isotopic substitution.

In the realm of computational chemistry, more sophisticated methods beyond standard DFT, such as coupled-cluster theory or multireference methods, can provide even more accurate energetic and structural information, particularly for complex reactions involving radicals or electronically excited states. Molecular dynamics (MD) simulations can also be employed to study the role of solvent molecules and the dynamic behavior of the reacting species, offering a more complete picture of the reaction in a realistic environment.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining steps of reaction mechanisms. In the context of C-H activation, a primary KIE (typically kH/kD > 2) is indicative of the C-H bond cleavage being involved in the rate-determining step.

In a study on the Ruthenium(II)-catalyzed ortho-oxygenation of aryl Weinreb amides, a kinetic isotope effect of kH/kD = 3.0 was observed. mdpi.comnih.gov This significant primary isotope effect provides strong evidence that the ortho C-H bond activation is a key, irreversible step in the catalytic cycle. mdpi.comnih.gov The reaction, which utilizes [RuCl2(p-cymene)]2 as the catalyst precursor and PhI(OAc)2 as an oxidant, demonstrates a high selectivity for mono-oxygenated products. mdpi.com The proposed mechanism involves the coordination of the ruthenium catalyst to the carbonyl oxygen of the Weinreb amide, followed by the rate-limiting C-H bond cleavage to form a ruthenacycle intermediate.

While this study was not performed specifically on this compound, the findings are highly relevant for its analogues. The electronic and steric properties of the isopropyl group are not expected to fundamentally alter the C-H activation mechanism, suggesting that a similar KIE would be observed for the ortho C-H oxygenation of this specific substrate.

| Reaction | Catalyst System | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| ortho-Oxygenation of Aryl Weinreb Amides | [RuCl2(p-cymene)]2 / PhI(OAc)2 | 3.0 | C-H bond activation is a key irreversible and rate-limiting step. | mdpi.comnih.gov |

Photocatalytic Oxidative C(sp3)-H/N–H Cross-Dehydrogenative Coupling

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for the formation of C-C and C-heteroatom bonds. rsc.org Cross-dehydrogenative coupling (CDC) reactions, in particular, offer an atom-economical approach by avoiding the pre-functionalization of substrates. rsc.org While specific studies on the photocatalytic oxidative C(sp3)-H/N–H cross-dehydrogenative coupling of this compound are not prevalent, the reactivity of analogous amide systems provides significant mechanistic insights.

The general mechanism for such couplings involves the generation of radical intermediates through a photoredox cycle. nih.govrsc.org For instance, the amination of C(sp3)–H bonds at the N-α position of secondary benzamides has been achieved using a dual catalysis system involving a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst. nih.govrsc.org

In a typical photocatalytic cycle for C(sp3)-H/N-H coupling, a photocatalyst, upon excitation by visible light, can abstract an electron from a suitable substrate to generate a radical cation. Alternatively, it can engage in a hydrogen atom transfer process. In the context of N-alkyl amides, a HAT catalyst can selectively abstract a hydrogen atom from the C(sp3)–H bond alpha to the nitrogen atom, forming a carbon-centered radical. nih.gov This radical can then couple with a nitrogen-centered radical, generated from another amide or imide, to form the desired C-N bond. nih.gov

For analogues of this compound, particularly those with N-alkyl substituents, a plausible pathway for C(sp3)-H/N-H coupling would involve the photocatalytic generation of an N-α alkyl radical. This highly reactive intermediate could then be trapped by another N-H containing species to forge a new C-N bond, leading to the formation of N-Mannich bases or other cross-coupled products. nih.gov The efficiency and selectivity of such reactions would be influenced by the choice of photocatalyst, solvent, and any co-catalysts or additives.

Transition Metal-Catalyzed Processes and Directing Group Effects

The N-methoxy-N-methylamide (Weinreb amide) functionality is an effective directing group in a variety of transition metal-catalyzed C-H activation reactions. researchgate.net Its ability to coordinate to the metal center through the carbonyl oxygen positions the catalyst for the selective activation of the ortho C-H bond of the benzamide ring. researchgate.net This has been exploited in reactions catalyzed by rhodium, palladium, and ruthenium.

Rhodium(III)-Catalyzed Reactions:

Rh(III) catalysis has been extensively used for C-H functionalization directed by the Weinreb amide group. nih.gov For example, the intramolecular hydroarylation of alkenes tethered to a benzamide can be efficiently achieved. nih.gov In these reactions, the N-methoxy amide group directs the Rh(III) catalyst to the ortho C-H bond, leading to the formation of a rhodacycle intermediate. Subsequent insertion of the tethered alkene and reductive elimination yields the cyclized product. nih.gov The N-methoxy amide is well-tolerated in these transformations, providing the hydroarylation product in high yield. nih.gov

Furthermore, Rh(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides have been developed. rsc.orgresearchgate.net In these reactions, the sulfoxonium ylide acts as a carbene precursor, and the reaction pathway can be controlled by the choice of an acid additive to yield diverse functionalized isocoumarins. rsc.orgresearchgate.net

Palladium(II)-Catalyzed Reactions:

While the Weinreb amide is considered a weakly coordinating group, it has been successfully employed to direct Pd(II)-catalyzed C-H functionalization. nih.gov The development of suitable ligands has been crucial in enabling these transformations. For instance, ortho-C–H olefination and acetoxylation of phenylacetyl Weinreb amides have been achieved, demonstrating the feasibility of using this group to direct reactions at a distal C-H bond. nih.gov

Ruthenium(II)-Catalyzed Reactions:

Ru(II) catalysts have proven effective for the ortho-C-H functionalization of Weinreb amides. As mentioned in section 3.4.1, Ackermann and co-workers developed a Ru(II)-catalyzed ortho-oxygenation of aryl Weinreb amides. mdpi.comacs.orgnih.gov This reaction proceeds under mild conditions and exhibits broad substrate scope. mdpi.comacs.orgnih.gov The directing effect of the Weinreb amide is crucial for the high regioselectivity observed. mdpi.com Additionally, Ru(II)-catalyzed oxidative C-H ortho-alkenylation of Weinreb amides has been reported. researchgate.net

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium(III) | Intramolecular Hydroarylation of Alkenes | High yield of cyclized products. | nih.gov |

| Rhodium(III) | Annulation with Sulfoxonium Ylides | Chemodivergent synthesis of isocoumarins controlled by acid additives. | rsc.orgresearchgate.net |

| Palladium(II) | ortho-C–H Olefination and Acetoxylation | Effective for distal C-H functionalization with appropriate ligands. | nih.gov |

| Ruthenium(II) | ortho-C–H Oxygenation | Mild reaction conditions and broad scope; KIE study confirms C-H activation is rate-limiting. | mdpi.comacs.orgnih.gov |

| Ruthenium(II) | ortho-C–H Alkenylation | Oxidative coupling with alkenes. | researchgate.net |

Synthetic Utility and Transformational Chemistry of 4 Isopropyl N Methoxy N Methylbenzamide in Organic Synthesis

Preparation of Ketones and Aldehydes

The N-methoxy-N-methylamide group of 4-isopropyl-N-methoxy-N-methylbenzamide serves as an excellent precursor for the synthesis of ketones and aldehydes. The stability of the intermediate formed upon nucleophilic addition prevents the over-addition that is often observed with other carboxylic acid derivatives.

The reaction of this compound with organolithium reagents (R-Li) provides a reliable method for the synthesis of various ketones. The N-methoxy-N-methylamide moiety reacts with the organolithium reagent to form a stable chelated intermediate. This intermediate is stable at low temperatures and does not collapse until aqueous workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol. wikipedia.orgwisc.edu This method is highly efficient for the preparation of a wide range of ketones.

The general reaction proceeds as follows:

An organolithium reagent is added to a solution of this compound in an appropriate solvent, typically tetrahydrofuran (B95107) (THF), at a low temperature (e.g., -78 °C).

The reaction mixture is stirred for a specific period to allow for the formation of the stable tetrahedral intermediate.

An aqueous workup is then performed to hydrolyze the intermediate and yield the corresponding ketone.

| Organolithium Reagent | Product Ketone |

| Methyllithium | 1-(4-isopropylphenyl)ethan-1-one |

| n-Butyllithium | 1-(4-isopropylphenyl)pentan-1-one |

| Phenyllithium | (4-isopropylphenyl)(phenyl)methanone |

Similar to organolithium reagents, Grignard reagents (R-MgX) react cleanly with this compound to afford ketones in high yields. The mechanism also involves the formation of a stable chelated intermediate that resists further nucleophilic attack. wisc.eduorganic-chemistry.org This makes the Weinreb amide a superior substrate for ketone synthesis compared to more reactive acylating agents like acid chlorides or esters, which often lead to tertiary alcohol byproducts. masterorganicchemistry.com

The reaction conditions are analogous to those used with organolithium reagents:

The Grignard reagent is added to a solution of the Weinreb amide in an ethereal solvent such as THF or diethyl ether.

The reaction is typically run at temperatures ranging from 0 °C to room temperature.

Subsequent acidic workup liberates the desired ketone.

| Grignard Reagent | Product Ketone |

| Methylmagnesium bromide | 1-(4-isopropylphenyl)ethan-1-one |

| Ethylmagnesium chloride | 1-(4-isopropylphenyl)propan-1-one |

| Phenylmagnesium bromide | (4-isopropylphenyl)(phenyl)methanone |

The selective reduction of this compound to the corresponding aldehyde, 4-isopropylbenzaldehyde (B89865), can be achieved using hydride-donating reagents. The choice of reducing agent and reaction conditions is crucial to prevent over-reduction to the primary alcohol.

Diisobutylaluminium hydride (DIBAL-H) is a highly effective reagent for the partial reduction of Weinreb amides to aldehydes. organic-chemistry.org The reaction is typically carried out at low temperatures (-78 °C) to ensure the stability of the intermediate aluminum-chelated species, which upon aqueous workup, furnishes the aldehyde. This method is known for its high chemoselectivity and is compatible with a wide range of functional groups. rsc.org

Lithium aluminum hydride (LiAlH₄) , a more powerful reducing agent, can also be employed for this transformation. eurekaselect.com However, careful control of the stoichiometry of LiAlH₄ and the reaction temperature is essential to stop the reduction at the aldehyde stage. youtube.com In some cases, using a modified LiAlH₄ reagent or performing the reaction at very low temperatures can improve the selectivity for the aldehyde. Without such control, the primary alcohol, (4-isopropylphenyl)methanol, is the major product.

| Reagent | Product | Key Conditions |

| DIBAL-H | 4-isopropylbenzaldehyde | Low temperature (e.g., -78 °C) |

| LiAlH₄ | 4-isopropylbenzaldehyde/alcohol mixture | Careful control of stoichiometry and temperature |

Derivatization Reactions at the Benzamide (B126) Core

The aromatic ring of this compound is amenable to further functionalization, allowing for the synthesis of a diverse array of substituted derivatives.

The existing substituents on the benzene (B151609) ring, the isopropyl group and the N-methoxy-N-methylamido group, direct the regioselectivity of electrophilic aromatic substitution reactions. The isopropyl group is an ortho-, para-directing activator, while the benzamide group is a meta-directing deactivator. The interplay of these electronic effects will govern the position of incoming electrophiles.

Halogenation of the aromatic ring of this compound introduces a versatile handle for subsequent cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Halogenation: Electrophilic halogenation (e.g., bromination or chlorination) of the benzamide core is expected to occur at the positions ortho to the activating isopropyl group and meta to the deactivating amide group. The primary products would be the 2-halo and 3-halo-4-isopropyl-N-methoxy-N-methylbenzamides. The reaction conditions can be tuned to favor mono- or di-halogenation. For instance, bromination can be achieved using N-bromosuccinimide (NBS) with a suitable catalyst.

Cross-Coupling Reactions: The resulting aryl halides are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents onto the aromatic ring.

Suzuki Coupling: Reaction of the halogenated benzamide with a boronic acid or its ester in the presence of a palladium catalyst and a base can be used to form a new carbon-carbon bond. This is a powerful method for the synthesis of biaryl compounds.

Heck Coupling: The coupling of the aryl halide with an alkene under palladium catalysis provides a route to substituted styrenyl derivatives.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an alkynyl-substituted benzamide.

| Reaction | Coupling Partner | Product Type |

| Suzuki Coupling | Arylboronic acid | Biaryl-substituted N-methoxy-N-methylbenzamide |

| Heck Coupling | Alkene | Alkenyl-substituted N-methoxy-N-methylbenzamide |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted N-methoxy-N-methylbenzamide |

Functionalization of the Aromatic Ring

Other Electrophilic Aromatic Substitutions

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating isopropyl group and deactivated by the electron-withdrawing N-methoxy-N-methylamide group. The interplay of these electronic effects, along with steric hindrance from the bulky isopropyl group, dictates the regioselectivity of such reactions.

The isopropyl group is an ortho, para-directing activator. Since the para position is already occupied, it directs incoming electrophiles to the ortho positions (C2 and C6). Conversely, the N-methoxy-N-methylamide group is a meta-directing deactivator due to the electron-withdrawing nature of the carbonyl group. Therefore, it directs incoming electrophiles to the meta positions (C3 and C5).

Predicting the outcome of electrophilic aromatic substitution on this molecule without experimental data is challenging due to these competing directing effects. The reaction conditions, including the nature of the electrophile and the catalyst used, would significantly influence the product distribution. For instance, under Friedel-Crafts conditions, the reaction might be sluggish due to the deactivating effect of the amide group. In nitration or halogenation reactions, a mixture of ortho and meta substituted products could be anticipated, with the exact ratio depending on the reaction's kinetic versus thermodynamic control.

Reactions Involving the Isopropyl Moiety

The isopropyl group attached to the aromatic ring offers a site for various chemical modifications, including oxidation, reduction, and stereochemical alterations.

Oxidation and Reduction of Isopropyl Group

The benzylic position of the isopropyl group is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, under vigorous conditions could potentially lead to the formation of 4-(2-hydroxypropan-2-yl)-N-methoxy-N-methylbenzamide or further oxidation to 4-acetyl-N-methoxy-N-methylbenzamide. However, such harsh conditions might also affect other parts of the molecule, particularly the Weinreb amide. Milder, more selective oxidation methods would be required to achieve this transformation cleanly.

The reduction of the isopropyl group is generally not a feasible transformation as it is already a saturated alkyl group. Catalytic hydrogenation, for instance, would not affect the isopropyl moiety but could potentially reduce the benzene ring under harsh conditions (high pressure and temperature) or the carbonyl of the amide under specific catalytic systems, though the latter is generally resistant to reduction.

Stereochemical Modifications at the Isopropyl Stereocenter

The isopropyl group in this compound is achiral and therefore does not have a stereocenter. To introduce stereochemistry at this position, a functional group would first need to be installed on one of the methyl groups of the isopropyl moiety. For example, a highly regioselective and stereoselective hydroxylation or amination of one of the C-H bonds of a methyl group would be required. Such transformations are challenging and typically require sophisticated enzymatic or transition-metal-catalyzed C-H activation methods. Once a new functional group is introduced, creating a chiral center, further stereochemical modifications could be explored.

Cyclization and Rearrangement Reactions

The structural framework of this compound and its derivatives can be utilized in the construction of more complex cyclic and polycyclic systems through various cyclization and rearrangement reactions.

Intramolecular Cyclization Pathways

While specific examples for the intramolecular cyclization of this compound itself are not extensively documented, derivatives of this compound can be designed to undergo such reactions. For instance, by introducing an appropriate tethered nucleophile or electrophile onto the molecule, intramolecular cyclization can be induced.

One potential pathway involves the introduction of an alkenyl or alkynyl group at a position ortho to the amide functionality. Under acidic or metal-catalyzed conditions, an intramolecular reaction could lead to the formation of a new heterocyclic ring. The N-methoxy-N-methylamide group can act as a directing group in such transformations, facilitating the cyclization event.

Palladium-Catalyzed Cyclizations with Arynes

A significant application of N-methoxy-N-methylbenzamides in synthesis is their participation in palladium-catalyzed cyclization reactions with arynes. This methodology allows for the construction of tricyclic phenanthridinone skeletons. In this reaction, the N-methoxy-N-methylbenzamide undergoes ortho-C-H bond activation directed by the amide group, followed by the insertion of an in situ generated aryne (benzyne) and subsequent reductive elimination to afford the cyclized product.

The reaction of a generic N-methoxy-N-methylbenzamide with a benzyne (B1209423) precursor in the presence of a palladium catalyst, an oxidant, and an acid additive yields the corresponding phenanthridinone derivative. It is expected that this compound would undergo a similar transformation to yield an isopropyl-substituted phenanthridinone. The reaction conditions and yields for related N-methoxy benzamides are summarized in the table below.

| Entry | N-methoxy-N-methylbenzamide | Aryne Precursor | Catalyst | Oxidant | Additive | Product | Yield (%) |

| 1 | N-methoxy-N-methylbenzamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Pd(OAc)₂ | K₂S₂O₈ | TFA | Phenanthridinone | 75 |

| 2 | 4-Methyl-N-methoxy-N-methylbenzamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Pd(OAc)₂ | K₂S₂O₈ | TFA | 2-Methylphenanthridinone | 72 |

| 3 | 4-Methoxy-N-methoxy-N-methylbenzamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Pd(OAc)₂ | K₂S₂O₈ | TFA | 2-Methoxyphenanthridinone | 68 |

| 4 | 3-Methyl-N-methoxy-N-methylbenzamide | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Pd(OAc)₂ | K₂S₂O₈ | TFA | 1-Methylphenanthridinone / 3-Methylphenanthridinone | 45 / 30 |

This data is representative of typical reaction conditions and yields for palladium-catalyzed cyclizations of N-methoxy-N-methylbenzamides with arynes and is intended to be illustrative for the expected reactivity of this compound.

Applications as Directing Groups in C-H Activation

The N-methoxy-N-methylamide moiety of this compound serves as an effective directing group in transition metal-catalyzed C-H activation reactions. This functionality guides the catalyst to a specific C-H bond, typically at the ortho position of the benzoyl group, enabling selective functionalization.

The N-methoxy-N-methylamide group is a well-established directing group for achieving regioselective C-H functionalization of aromatic rings. In the case of this compound, this directing group facilitates the activation of the C-H bonds at the positions ortho to the carbonyl group. This regioselectivity is achieved through the formation of a stable five-membered cyclometalated intermediate involving the metal catalyst, the carbonyl oxygen, and the nitrogen of the amide. The isopropyl group at the para position does not sterically hinder the ortho positions, allowing for efficient access by the catalytic system. This directed approach ensures high selectivity for ortho-functionalization, avoiding the formation of other isomers.

The utility of the N-methoxy-N-methylamide directing group has been demonstrated in C-H activation reactions catalyzed by various transition metals, most notably ruthenium and nickel.

Ruthenium-Catalyzed C-H Activation:

Ruthenium catalysts have been effectively employed for the ortho-C-H olefination and annulation of N-methoxy-N-methylbenzamides. While specific studies on the 4-isopropyl derivative are not extensively documented, the general mechanism involves the coordination of the ruthenium catalyst to the amide, followed by a concerted metalation-deprotonation step to form a ruthenacycle. This intermediate can then react with various coupling partners, such as alkenes and alkynes, to introduce new functional groups at the ortho position. For instance, the reaction with acrylates can yield ortho-olefinated products, while reactions with styrene (B11656) or norbornadiene can lead to the formation of 3,4-dihydroisoquinolinone derivatives. The reaction conditions are generally mild, and the process often exhibits good functional group tolerance.

Table 1: Overview of Ruthenium-Catalyzed C-H Olefination of N-Methoxybenzamides

| Catalyst | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| [Ru(p-cymene)Cl2]2 | Acrylates | Ortho-olefinated benzamides |

This table represents the general reactivity of N-methoxybenzamides in ruthenium-catalyzed C-H activation, as specific data for the 4-isopropyl derivative is not available.

Nickel-Catalyzed C-H Activation:

Nickel, being a more earth-abundant and economical metal, has emerged as a powerful catalyst for C-H activation. The N-methoxy-N-methylamide directing group can also be utilized in nickel-catalyzed transformations. For instance, nickel complexes can catalyze the direct alkylation of the ortho C-H bonds of benzamides using alkyl halides as coupling partners. While the 8-aminoquinoline (B160924) moiety is a more commonly cited directing group for this transformation, the underlying principle of chelation-assisted C-H activation is applicable to N-methoxy-N-methylamides as well. These reactions typically proceed with high functional group compatibility and can be used to introduce a variety of alkyl groups at the ortho position of the benzamide.

Table 2: Nickel-Catalyzed C-H Alkylation of Benzamides

| Directing Group | Catalyst System | Alkylating Agent | Product | Reference |

|---|

This table illustrates the general principle of nickel-catalyzed C-H alkylation of benzamides, as specific examples with this compound are not detailed in the available literature.

Incorporation into Complex Molecular Architectures

Beyond its role as a directing group, this compound can serve as a valuable building block for the synthesis of more complex molecules, including heterocycles and pharmaceutical intermediates.

While direct examples of the use of this compound in the synthesis of pyridyl heterocycles are not prominently reported in the surveyed literature, its functional handles offer potential pathways for such transformations. The ortho-functionalized products obtained from the C-H activation reactions described above can be precursors for cyclization reactions to form various heterocyclic systems. For example, an ortho-alkenylated benzamide could potentially undergo aza-electrocyclization or other annulation strategies to construct a pyridine (B92270) or fused pyridinone ring system.

Although specific instances of this compound being a direct precursor to a named pharmaceutical intermediate were not identified in the searched literature, its structural motifs are present in various biologically active molecules. The benzamide core is a common feature in many pharmaceutical agents. The ability to selectively functionalize the aromatic ring of this compound via C-H activation provides a powerful tool for the synthesis of a library of derivatives that could be screened for biological activity. For example, a related compound, N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-methoxy-N-methylbenzamide, has been investigated as a selective antagonist for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), highlighting the potential of N-methoxy-N-methylbenzamide scaffolds in medicinal chemistry.

Analytical Characterization and Spectroscopic Analysis of 4 Isopropyl N Methoxy N Methylbenzamide

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 4-isopropyl-N-methoxy-N-methylbenzamide is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will feature a characteristic AA'BB' splitting pattern typical of 1,4-disubstituted benzene (B151609) rings. The aliphatic region will contain signals for the isopropyl group, which consists of a septet for the lone methine proton coupled to six equivalent methyl protons that appear as a doublet. Additionally, two singlets are anticipated for the N-methyl and O-methyl protons of the Weinreb amide moiety. Due to hindered rotation around the amide C-N bond, the signals for the N-methyl and N-methoxy groups may appear broadened.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.65 | Doublet | ~8.2 | 2H | Aromatic Protons (ortho to C=O) |

| ~7.30 | Doublet | ~8.2 | 2H | Aromatic Protons (ortho to isopropyl) |

| ~3.55 | Singlet | N/A | 3H | N-OCH₃ (Methoxy) |

| ~3.35 | Singlet | N/A | 3H | N-CH₃ (Methyl) |

| ~2.98 | Septet | ~6.9 | 1H | Isopropyl CH |

| ~1.25 | Doublet | ~6.9 | 6H | Isopropyl CH(CH₃)₂ |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound is expected to show a total of nine distinct signals, as two pairs of aromatic carbons and the two isopropyl methyl carbons are chemically equivalent. Key signals include the carbonyl carbon of the amide group, four signals for the aromatic carbons, and three signals corresponding to the isopropyl, N-methyl, and N-methoxy carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170.5 | Amide Carbonyl (C=O) |

| ~152.0 | Aromatic C (quaternary, C-isopropyl) |

| ~132.5 | Aromatic C (quaternary, C-C=O) |

| ~128.0 | Aromatic CH (ortho to C=O) |

| ~126.5 | Aromatic CH (ortho to isopropyl) |

| ~61.5 | N-OCH₃ (Methoxy) |

| ~34.5 | Isopropyl CH |

| ~34.0 | N-CH₃ (Methyl) |

| ~23.8 | Isopropyl CH(CH₃)₂ |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the isopropyl methine proton (septet at ~2.98 ppm) and the isopropyl methyl protons (doublet at ~1.25 ppm). Correlations between the ortho- and meta-protons on the aromatic ring would also confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignments of the aromatic CH, isopropyl CH, isopropyl CH₃, N-CH₃, and N-OCH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. Key expected correlations include:

Correlations from the N-methyl and O-methyl protons to the carbonyl carbon (~170.5 ppm).

Correlations from the aromatic protons ortho to the carbonyl group (~7.65 ppm) to the carbonyl carbon.

Correlations from the isopropyl methine and methyl protons to the aromatic quaternary carbon to which the isopropyl group is attached (~152.0 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₂H₁₇NO₂), the molecular weight is 207.27 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 207.

Key fragmentation pathways would likely include:

Formation of the 4-isopropylbenzoyl cation: Cleavage of the amide C-N bond would yield a prominent peak at m/z = 147, corresponding to the [C₁₀H₁₁O]⁺ ion. This is often a base peak in the spectra of such benzamides.

Loss of an isopropyl group: Alpha-cleavage can result in the loss of a propyl radical (•C₃H₇) leading to a fragment, but more likely is the loss of a methyl radical from the isopropyl group to give a fragment at m/z = 192, followed by further fragmentation.

Cleavage of the Weinreb amide moiety: Fragmentation of the N-O bond could lead to the loss of a methoxy (B1213986) radical (•OCH₃), resulting in a peak at m/z = 176.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of its elemental formula. This technique distinguishes between compounds that may have the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its elemental composition as C₁₂H₁₇NO₂.

Calculated Exact Mass: 207.12593 u

An experimentally determined mass value within a narrow tolerance (typically <5 ppm) of this calculated exact mass would provide definitive confirmation of the molecular formula.

Analytical and Spectroscopic Data for this compound Currently Unavailable

A thorough search of scientific literature and chemical databases has revealed a lack of published experimental data for the specific chemical compound this compound. As a result, a detailed article on its analytical characterization and spectroscopic analysis as per the requested outline cannot be generated at this time.

The required information for the following sections and subsections is not available in the public domain:

X-ray Crystallography for Solid-State Structure:

Determination of Molecular Conformation and Dihedral Angles:A crystal structure for this compound has not been reported, and therefore, data on its solid-state conformation, bond angles, and dihedral angles are unavailable.

While information exists for structurally related compounds, such as 4-methoxy-N-methylbenzamide, this data cannot be substituted to ensure the scientific accuracy of an article focused solely on this compound. The presence of the isopropyl group in place of the methoxy group at the 4-position of the benzene ring would significantly influence the compound's spectroscopic and chromatographic properties, as well as its solid-state packing.

Further research, including the synthesis and subsequent analytical characterization of this compound, would be required to generate the data necessary to fulfill the request.

Analysis of Intermolecular Interactions

A detailed experimental analysis of the intermolecular interactions for this compound is not currently available in the cited literature. However, insights can be drawn from the well-documented crystal structure of the analogous compound, 4-methoxy-N-methylbenzamide. nih.govresearchgate.net For this related molecule, the crystal packing is stabilized by a network of hydrogen bonds and π-stacking interactions.

It is anticipated that this compound would also exhibit intermolecular interactions. The presence of the amide functional group provides potential sites for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and potentially weak C-H...O interactions involving the isopropyl and methyl groups.

Table 1: Plausible Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | C-H (isopropyl/methyl) | O (carbonyl) | Formation of molecular chains or sheets |

Crystal Packing and Lattice Dynamics

Specific crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, have not been reported. Consequently, a definitive description of its crystal packing and an analysis of its lattice dynamics are not possible at this time.

However, based on the analysis of 4-methoxy-N-methylbenzamide, a related compound, it is possible to hypothesize about the solid-state arrangement of this compound. The crystal structure of 4-methoxy-N-methylbenzamide reveals a monoclinic system with molecules linked into chains via hydrogen bonds, which are further organized into a three-dimensional network through C-H...π interactions. nih.govresearchgate.net

The substitution of the methoxy group with a bulkier isopropyl group is expected to have a significant impact on the crystal packing. The increased steric hindrance of the isopropyl group may lead to a different packing arrangement and could potentially result in a lower crystal density. The specific lattice dynamics, which describe the collective vibrations of the atoms within the crystal lattice, would also be unique to this compound and would require experimental determination through techniques such as inelastic neutron scattering or Raman spectroscopy.

For comparative purposes, the crystallographic data for 4-methoxy-N-methylbenzamide is provided in Table 2.

Table 2: Crystal Data for the Analogous Compound 4-Methoxy-N-methylbenzamide

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | nih.govresearchgate.net |

| Space group | P21/c | researchgate.net |

| a (Å) | 8.7350 (17) | nih.govresearchgate.net |

| b (Å) | 9.2750 (19) | nih.govresearchgate.net |

| c (Å) | 10.719 (2) | nih.govresearchgate.net |

| β (°) | 99.83 (3) | nih.govresearchgate.net |

| Volume (ų) | 855.7 (3) | nih.govresearchgate.net |

Computational and Theoretical Studies of 4 Isopropyl N Methoxy N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the geometric and electronic properties of molecules. These calculations can predict molecular structures, energy levels, and electron distribution with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

Electronic structure analysis delves into the distribution of electrons within the molecule. This can be visualized through electron density maps and molecular electrostatic potential (MEP) maps, which highlight regions of high and low electron density, respectively. These maps are crucial for understanding intermolecular interactions. Furthermore, calculations can yield atomic charges, providing insight into the polarity of different parts of the molecule.

Table 1: Selected Experimental Bond Lengths and Angles for the Analogous Compound 4-Methoxy-N-methylbenzamide

| Parameter | Value (Å or °) |

|---|---|

| N—C8 (Amide) | 1.333 (3) |

| N—C9 (Methyl) | 1.451 (3) |

| O1—C3 (Methoxy) | 1.365 (3) |

| C6—C8 (Benzene-Amide) | 1.492 (3) |

| C1-C6-C8 (Angle) | Not specified |

| C5-C6-C8 (Angle) | Not specified |

Data sourced from crystallographic information for 4-methoxy-N-methylbenzamide. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with several rotatable bonds like 4-isopropyl-N-methoxy-N-methylbenzamide (e.g., the C-N amide bond, the bond connecting the isopropyl group to the benzene (B151609) ring), multiple conformers can exist. Computational methods can be used to map the potential energy surface as a function of these rotations, identifying the low-energy conformers (stable states) and the energy barriers between them. This "energy landscape" is critical for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. Studies on similar molecules, such as N-isopropylbenzohydroxamic acids, have utilized Density Functional Theory (DFT) to investigate their potential energy surfaces and rotational barriers. researchgate.net

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals, which are spread across the entire molecule. lumenlearning.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would provide valuable predictions about its reactivity in various chemical reactions. For example, the locations of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Conceptual Data from Quantum Chemical Calculations

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| Optimized Geometry | Lowest energy arrangement of atoms. | Provides foundational 3D structure, including key bond lengths and angles. |

| Mulliken Atomic Charges | Partial charge assigned to each atom. | Indicates the polarity of bonds and potential sites for electrostatic interactions. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior and dynamics.

Conformational Flexibility and Dynamic Behavior

While quantum chemical calculations can identify stable conformers, MD simulations can explore the dynamic transitions between these conformations. For this compound, an MD simulation would reveal how the molecule flexes, bends, and rotates at a given temperature. This provides a more realistic picture of its behavior in a dynamic environment compared to the static picture from geometry optimization. Analysis of the simulation trajectory can reveal the preferred conformations in solution and the timescales of conformational changes.

Solvent Effects on Reactivity

The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. MD simulations are particularly well-suited for studying these effects. By explicitly including solvent molecules in the simulation box, it is possible to model the specific interactions between the solute (this compound) and the solvent. This can reveal how the solvent influences the conformational equilibrium and how it might stabilize or destabilize transition states in a chemical reaction, thereby affecting the reaction rate. For instance, a polar solvent might preferentially stabilize a more polar conformer of the molecule.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-methoxy-N-methylbenzamide |

###

####6.3. Molecular Modeling Approaches

Molecular modeling encompasses a variety of computational techniques used to simulate and predict the behavior of molecules. These methods are crucial in modern drug discovery and materials science for understanding molecular interactions and guiding the design of new compounds.

#####6.3.1. Ligand Interaction Hypotheses for Design

In the context of designing new molecules based on the this compound scaffold, molecular modeling would be instrumental in developing ligand interaction hypotheses. This process involves identifying key structural features and interaction patterns that are essential for a molecule's desired biological activity.

Pharmacophore Modeling: A common starting point is the development of a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. For benzamide (B126) derivatives, pharmacophore models have been successfully developed to identify key features for various activities, such as glucokinase activation. nih.gov A hypothetical pharmacophore for a target interacting with this compound might include the isopropyl group as a hydrophobic feature, the benzamide core as a scaffold with specific hydrogen bonding capabilities, and the N-methoxy-N-methyl group influencing conformation and steric interactions.

Molecular Docking: Docking simulations would be employed to predict the preferred orientation of this compound when bound to a target receptor. ijsrst.commdpi.com This technique helps in understanding the specific amino acid residues that interact with the ligand. For instance, studies on other benzamide derivatives have shown the importance of interactions with specific residues like arginine through π-π stacking with the phenyl ring. nih.govnih.gov The isopropyl group of the target molecule would likely favor binding in a hydrophobic pocket of the receptor, while the carbonyl oxygen of the benzamide could act as a hydrogen bond acceptor. The N-methoxy and N-methyl groups would influence the molecule's conformational flexibility and steric fit within the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies build upon docking and alignment to create a statistical model that correlates the 3D properties of molecules with their biological activity. nih.govjppres.comunair.ac.id For a series of analogs of this compound, a 3D-QSAR model could generate contour maps indicating regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease activity. These maps serve as a guide for designing more potent derivatives. For example, a model might suggest that increasing the size of the alkyl group at the 4-position (currently isopropyl) could enhance binding, or that substituting the methoxy (B1213986) group on the nitrogen could lead to better interactions. researchgate.net

Ligand-Based and Structure-Based Design: Both ligand-based and structure-based approaches are valuable. Ligand-based design relies on the knowledge of active molecules to build a pharmacophore, while structure-based design uses the 3D structure of the target protein to guide the design of complementary ligands. nih.gov The insights gained from these studies would culminate in a ligand interaction hypothesis, a crucial roadmap for the synthesis of new and improved benzamide derivatives.

| Computational Technique | Application in Ligand Interaction Hypothesis | Key Findings for Benzamide Derivatives |

| Pharmacophore Modeling | Identifies essential 3D chemical features for biological activity. | Defines the spatial arrangement of hydrogen bond donors/acceptors and hydrophobic regions necessary for target binding. nih.gov |

| Molecular Docking | Predicts the binding orientation of a ligand within a receptor's active site. ijsrst.commdpi.com | Highlights key amino acid interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.govnih.gov |

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity to guide optimization. jppres.comunair.ac.idresearchgate.net | Generates contour maps indicating favorable and unfavorable regions for steric, electrostatic, and hydrophobic modifications. researchgate.net |

####6.4. Cheminformatics Approaches

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of large datasets of chemical compounds. These approaches are invaluable for predicting properties, reactivity, and for the design of novel molecules.

#####6.4.1. Prediction of Reactivity and Selectivity

Cheminformatics tools can predict the reactivity and selectivity of this compound in various chemical reactions. This is particularly important for understanding its metabolic fate, potential for covalent modification of biological targets, and for optimizing its synthesis.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. chemrxiv.org These calculations can provide insights into various reactivity descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. semanticscholar.org

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be electrophilic.

Fukui Functions: These functions can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule.

Machine Learning Models: By training machine learning algorithms on large datasets of known reactions, it is possible to build models that can predict the outcome of new reactions. chemrxiv.org For instance, a model could be developed to predict the susceptibility of the amide bond in this compound to hydrolysis under different conditions, or to predict the regioselectivity of electrophilic aromatic substitution on the benzene ring. The electronic properties of the isopropyl and N-methoxy-N-methyl groups would significantly influence these predictions. For example, electron-donating groups can increase the reactivity of the aromatic ring towards electrophiles. nih.gov

| Reactivity Descriptor | Information Provided | Predicted Reactivity of this compound |

| HOMO Energy | Electron-donating ability | Influenced by the electron-donating nature of the isopropyl group. |

| LUMO Energy | Electron-accepting ability | The benzamide moiety will influence the energy of the LUMO. |

| Electrostatic Potential | Sites for nucleophilic/electrophilic attack | The carbonyl oxygen is a likely site for electrophilic attack, and the carbonyl carbon for nucleophilic attack. |

| Fukui Functions | Prediction of regioselectivity | Would indicate the most probable atoms to be involved in different types of reactions. |

#####6.4.2. Design of Novel Benzamide Derivatives

Cheminformatics plays a pivotal role in the rational design of novel benzamide derivatives with improved properties. nih.gov This process often involves virtual screening and multi-parameter optimization.

Virtual Screening: Large chemical databases can be computationally screened to identify molecules that are structurally similar to this compound and are predicted to have desirable properties. nih.gov This can be done using similarity searching based on molecular fingerprints or by docking virtual libraries into a target receptor.

De Novo Design: Algorithms can be used to design novel molecules from scratch that fit a predefined set of constraints, such as a pharmacophore model or the shape of a receptor binding site. Starting with the this compound scaffold, these programs could suggest modifications to improve activity, selectivity, or pharmacokinetic properties.

ADMET Prediction: A crucial aspect of drug design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Cheminformatics models can predict properties such as solubility, permeability, metabolic stability, and potential toxicity of novel benzamide derivatives. nih.gov For example, the lipophilicity introduced by the isopropyl group would be a key parameter in these predictions. By evaluating these properties computationally, researchers can prioritize the synthesis of compounds with a higher probability of success in later stages of drug development. The design of novel benzamide derivatives is often a multi-objective optimization problem, aiming to simultaneously improve potency, selectivity, and ADMET properties. mdpi.comtandfonline.comtandfonline.com

Future Perspectives and Emerging Research Directions for 4 Isopropyl N Methoxy N Methylbenzamide

Development of Novel Synthetic Methodologies

The synthesis of Weinreb amides, including 4-isopropyl-N-methoxy-N-methylbenzamide, traditionally involves the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine. While effective, future research will likely focus on developing more sustainable and efficient synthetic routes.

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future synthetic strategies for this compound are expected to incorporate these principles to minimize environmental impact and enhance safety. Key areas of development may include:

Catalytic Amide Bond Formation: Moving away from stoichiometric coupling reagents, which generate significant waste, research into catalytic methods for amide bond formation is a promising frontier. While not yet specifically applied to this compound, the development of catalysts for the direct amidation of 4-isopropylbenzoic acid with N,O-dimethylhydroxylamine would represent a significant advancement.

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Future methodologies will likely explore the use of more benign alternatives such as water, supercritical fluids, or bio-based solvents. The development of solvent-free reaction conditions is another key goal in green chemistry. sigmaaldrich.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Catalytic approaches are inherently more atom-economical than classical methods that require activating agents.

| Green Chemistry Principle | Potential Application in Synthesis of this compound |

| Waste Prevention | Development of catalytic methods to replace stoichiometric activating agents. |

| Atom Economy | Direct amidation of 4-isopropylbenzoic acid to maximize atom incorporation. |

| Safer Solvents and Auxiliaries | Replacement of chlorinated solvents with water, ethanol, or solvent-free conditions. |

| Design for Energy Efficiency | Use of catalysis to lower reaction temperatures and pressures. |

Flow Chemistry and Automated Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, efficiency, and scalability. acs.org The application of flow chemistry to the synthesis of this compound is an emerging research direction. nih.gov

Potential benefits include:

Enhanced Safety: The small reaction volumes in flow reactors allow for better control over reaction parameters, particularly for exothermic reactions, minimizing the risk of thermal runaways. nih.gov

Improved Yield and Purity: Precise control over temperature, pressure, and reaction time can lead to higher yields and reduced formation of byproducts.

Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactions.

Automation: Flow chemistry systems can be readily automated, allowing for high-throughput screening of reaction conditions and unattended operation. mdpi.com This could be particularly useful for optimizing the synthesis of this compound and its derivatives.

A hypothetical automated flow synthesis setup could involve pumping a solution of 4-isopropylbenzoyl chloride and N,O-dimethylhydroxylamine through a heated reactor coil, with subsequent in-line purification to isolate the desired product.

Exploration of New Reactivity Modes

While Weinreb amides are well-known for their utility in the synthesis of ketones and aldehydes, there is considerable scope for exploring novel reactivity patterns for this compound.

Photo/Electro-chemical Transformations

Photochemistry and electrochemistry offer unique ways to activate molecules and forge new chemical bonds, often under mild conditions.

Photoredox Catalysis: This rapidly expanding field uses light to initiate single-electron transfer processes. It is conceivable that this compound could participate in photoredox-catalyzed reactions. For instance, the aromatic ring could be a substrate for radical additions or cross-coupling reactions. The combination of N-heterocyclic carbene (NHC) organocatalysis with photochemical activation can lead to unprecedented reaction pathways. researchgate.net

Electrosynthesis: Electrochemical methods can be used to drive oxidation or reduction reactions without the need for chemical redox agents. The amide functionality or the isopropyl group on the benzene (B151609) ring of this compound could potentially be targeted in electrosynthetic transformations to generate novel products.

Organocatalysis and Biocatalysis

The use of small organic molecules (organocatalysts) and enzymes (biocatalysts) to catalyze chemical reactions is a cornerstone of modern sustainable chemistry.

Organocatalysis: Future research could explore the use of organocatalysts to activate this compound towards new types of reactions. For example, chiral organocatalysts could be employed in asymmetric transformations to generate enantiomerically enriched products. Recent advances in organocatalysis have enabled a wide array of intriguing transformations, including atroposelective synthesis. beilstein-journals.org

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. The growing demand for green and sustainable methods for amide bond synthesis has spurred interest in biocatalytic approaches. rsc.org Enzymes such as lipases or engineered amide synthetases could potentially be used for the synthesis or modification of this compound. researchgate.netnih.gov For instance, a lipase (B570770) could catalyze the aminolysis of an ester of 4-isopropylbenzoic acid with N,O-dimethylhydroxylamine. The biocatalytic synthesis of amides from carboxylic acids and primary amines in aqueous media can be achieved using ATP-dependent amide bond synthetases. acs.org

| Catalysis Type | Potential Application for this compound |

| Organocatalysis | Asymmetric transformations to produce chiral derivatives. |

| Biocatalysis | Enzymatic synthesis for improved sustainability and selectivity. |

| Photoredox Catalysis | Light-induced reactions for novel functionalization. |

| Electrosynthesis | Reagent-free redox transformations. |

Advanced Analytical Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for process optimization and the discovery of new reactivity. Advanced analytical techniques are expected to play a pivotal role in these investigations.

In-situ Spectroscopy: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and Raman spectroscopy allow for the real-time monitoring of reaction progress. mt.com By tracking the concentration of reactants, intermediates, and products as a function of time, detailed kinetic data can be obtained, providing insights into the reaction mechanism. mt.com For the synthesis of this compound, in-situ spectroscopy could be used to study the rate of formation of the amide and to detect any transient intermediates.

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and cold spray ionization (CSI-MS), are powerful tools for identifying and characterizing reaction intermediates. These methods can be coupled with reaction monitoring to provide a comprehensive picture of the species present in the reaction mixture.

Computational Chemistry: Density functional theory (DFT) and other computational methods are increasingly used to model reaction pathways and to predict the stability of intermediates and transition states. These theoretical studies can complement experimental findings and provide a detailed molecular-level understanding of reaction mechanisms.

By embracing these future perspectives and emerging research directions, the scientific community can unlock the full potential of this compound as a valuable building block in organic synthesis, while simultaneously advancing the principles of modern, sustainable chemistry.

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

One of the key areas where ML can be applied is in the prediction of reactivity and the optimization of reaction conditions for the synthesis of this compound and its derivatives. preprints.org By training algorithms on large datasets of known reactions, it is possible to develop models that can accurately forecast the yield of a reaction under a given set of conditions (e.g., temperature, solvent, catalyst). researchgate.netpku.edu.cn This predictive power can significantly reduce the number of experiments required to identify optimal synthetic routes, saving time and resources. preprints.org

For instance, a hypothetical machine learning model could be trained on a dataset of amide bond formation reactions to predict the conversion rate for the synthesis of various substituted benzamides. The input for such a model would include a range of molecular descriptors for the starting materials, as well as the reaction parameters.

Table 1: Hypothetical Data for Machine Learning-Assisted Prediction of Amide Synthesis Conversion Rate

| Aromatic Amine | Carboxylic Acid | Coupling Reagent | Solvent | Predicted Conversion Rate (%) |

|---|---|---|---|---|

| Aniline | 4-Isopropylbenzoic acid | HATU | DMF | 92 |

| 4-Methoxyaniline | 4-Isopropylbenzoic acid | T3P | Acetonitrile | 88 |

The integration of AI and ML is also poised to accelerate the discovery of new applications for this compound. By analyzing its structural features and comparing them to databases of known bioactive molecules, machine learning models can predict potential biological activities or material properties. This can guide further experimental investigation and unlock new avenues for the use of this compound.

Role in Expanding the Scope of N-Methoxy-N-methylamide Chemistry

N-methoxy-N-methylamides, commonly known as Weinreb amides, have become indispensable tools in modern organic synthesis due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. researchgate.net The unique stability of the tetrahedral intermediate, facilitated by chelation with the methoxy (B1213986) group, is central to their utility.

The specific compound, this compound, contributes to the expansion of this important class of reagents by introducing a bulky, electron-donating isopropyl group on the aromatic ring. This substituent can influence the electronic and steric properties of the molecule, thereby modulating its reactivity and potentially enabling new synthetic applications.